molecular formula C13H9BrO B14037972 3-Bromobiphenyl-4-carboxaldehyde

3-Bromobiphenyl-4-carboxaldehyde

Cat. No.: B14037972
M. Wt: 261.11 g/mol
InChI Key: ZSBBCCLFWAMIEJ-UHFFFAOYSA-N
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Description

3-Bromobiphenyl-4-carboxaldehyde: is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a bromine atom at the third position and a formyl group at the fourth position on the biphenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 3-Bromobiphenyl-4-carboxaldehyde typically involves large-scale application of the Suzuki coupling reaction due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents like KMnO4 or CrO3

      Conditions: Typically carried out in acidic or neutral conditions

      Products: Conversion to carboxylic acids or other oxidized derivatives

  • Reduction:

      Reagents: Reducing agents such as LiAlH4 or NaBH4

      Conditions: Usually performed in anhydrous conditions

      Products: Reduction to alcohols or other reduced forms

  • Substitution:

      Reagents: Nucleophiles like amines or thiols

      Conditions: Often requires a catalyst or base

      Products: Substituted biphenyl derivatives

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic medium

    Reduction: NaBH4 in methanol

    Substitution: Amines in the presence of a base like NaOH

Major Products:

    Oxidation: Biphenyl-4-carboxylic acid

    Reduction: 3-Bromobiphenyl-4-methanol

    Substitution: 3-Aminobiphenyl-4-carboxaldehyde

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of novel materials with specific electronic properties.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of liquid crystals for display technologies.
  • Applied in the manufacture of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Bromobiphenyl-4-carboxaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact pathways and targets can vary, but typically involve binding to active sites or altering the structure of target molecules.

Comparison with Similar Compounds

    3-Bromobiphenyl: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Bromobiphenyl-4-carboxaldehyde: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

    Biphenyl-4-carboxaldehyde: Lacks the bromine atom, resulting in different chemical properties and uses.

Uniqueness: 3-Bromobiphenyl-4-carboxaldehyde is unique due to the presence of both a bromine atom and a formyl group on the biphenyl ring. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C13H9BrO

Molecular Weight

261.11 g/mol

IUPAC Name

2-bromo-4-phenylbenzaldehyde

InChI

InChI=1S/C13H9BrO/c14-13-8-11(6-7-12(13)9-15)10-4-2-1-3-5-10/h1-9H

InChI Key

ZSBBCCLFWAMIEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)Br

Origin of Product

United States

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